molecular formula C16H20O2 B2887413 1-(4-Cyclohexylphenyl)butane-1,3-dione CAS No. 1189122-32-4

1-(4-Cyclohexylphenyl)butane-1,3-dione

Cat. No.: B2887413
CAS No.: 1189122-32-4
M. Wt: 244.334
InChI Key: BSVRBWSTENVTPL-UHFFFAOYSA-N
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Description

1-(4-Cyclohexylphenyl)butane-1,3-dione is a chemical compound with the molecular formula C16H20O2 and a molecular weight of 244.32 g/mol . This compound is known for its unique structure, which includes a cyclohexyl group attached to a phenyl ring, further connected to a butane-1,3-dione moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyclohexylphenyl)butane-1,3-dione typically involves the reaction of 4-cyclohexylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen-Schmidt condensation, followed by cyclization and subsequent dehydration to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyclohexylphenyl)butane-1,3-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Cyclohexylphenyl)butane-1,3-dione has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(4-Cyclohexylphenyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s diketone moiety allows it to participate in various biochemical reactions, potentially inhibiting enzymes or modulating receptor activity. Detailed studies on its molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Cyclohexylphenyl)butane-1,3-dione is unique due to the presence of both cyclohexyl and phenyl groups, which impart distinct steric and electronic effects. These effects influence its reactivity and make it a valuable compound for various research applications .

Properties

IUPAC Name

1-(4-cyclohexylphenyl)butane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O2/c1-12(17)11-16(18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVRBWSTENVTPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CC=C(C=C1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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